1H-Triphosphirene
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Overview
Description
1H-Triphosphirene is an inorganic compound with the chemical formula HP₃. It was first discovered in 2022 and exists in two isomeric forms: a cyclic structure and a chain structure. Both isomers are highly unstable and can only exist in the gas phase for approximately 10 microseconds .
Preparation Methods
1H-Triphosphirene can be synthesized through the co-deposition of phosphine (PH₃) and dinitrogen (N₂) gases onto a silver wafer at low temperatures. The ice mixtures of PH₃ and N₂ are then processed by electron irradiation. This method allows for the selective detection of the cyclic isomer (c-HP₃) through photoionization coupled with reflectron time-of-flight mass spectrometry (PI-ReTOF-MS) .
Chemical Reactions Analysis
1H-Triphosphirene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can lead to the formation of lower oxidation state phosphorus species.
Substitution: Substitution reactions can occur with various reagents, leading to the formation of different phosphorus-containing compounds.
Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents such as hydrogen. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1H-Triphosphirene has several scientific research applications, including:
Chemistry: It serves as a fundamental benchmark for understanding the electronic structure and chemical bonding of cyclic molecules.
Biology: Its unique structure and reactivity make it a subject of interest in biochemical studies.
Industry: Its high reactivity and unique properties make it useful in various industrial processes.
Mechanism of Action
The mechanism of action of 1H-Triphosphirene involves its interaction with molecular targets through its highly strained cyclic structure. The ring strain energy of this compound is significantly lower than that of other phosphorus molecules, which contributes to its unique reactivity. The compound’s effects are mediated through its interactions with various molecular pathways, leading to the formation of different reaction intermediates .
Comparison with Similar Compounds
1H-Triphosphirene is unique compared to other similar compounds due to its highly strained cyclic structure and lower ring strain energy. Similar compounds include:
1H-Triazirine (c-HN₃): An isovalent counterpart with a higher ring strain energy.
Hydrazoic Acid (HN₃): Another isovalent counterpart with different reactivity and stability.
Tetrahedral Tetranitrogen (N₄):
This compound stands out due to its unique electronic structure and lower ring strain energy, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
55030-78-9 |
---|---|
Molecular Formula |
HP3 |
Molecular Weight |
93.9293 g/mol |
IUPAC Name |
1H-triphosphirene |
InChI |
InChI=1S/HP3/c1-2-3-1/h1H |
InChI Key |
AHGMKOWURFNRTO-UHFFFAOYSA-N |
Canonical SMILES |
P1P=P1 |
Origin of Product |
United States |
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